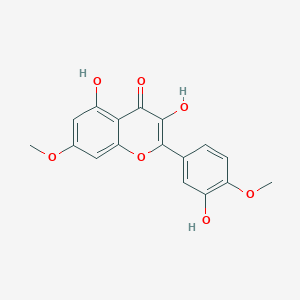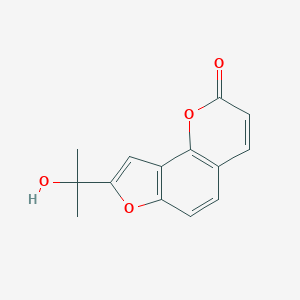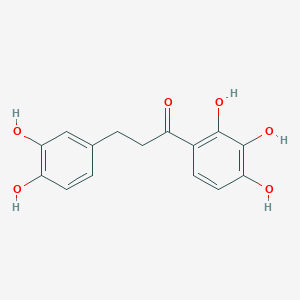
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone, also known as dihydrocaffeoylpropanone (DHCP), is a natural product found in various plants such as coffee, tea, and fruits. This molecule has gained significant attention in recent years due to its potential health benefits and various scientific research applications.
Mécanisme D'action
DHCP exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. DHCP can scavenge ROS and prevent oxidative damage to cells and tissues. DHCP can also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DHCP has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. DHCP can modulate the expression of genes involved in inflammation, cell survival, and oxidative stress. DHCP can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. DHCP can regulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DHCP has several advantages for lab experiments, including its availability, stability, and low toxicity. DHCP is readily available from natural sources and can be synthesized through various methods. DHCP is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, DHCP has some limitations, including its solubility and specificity. DHCP is poorly soluble in water, which can limit its use in aqueous solutions. DHCP also has limited specificity, which can affect its selectivity for certain targets.
Orientations Futures
There are several future directions for research on DHCP, including its potential use as a therapeutic agent for various diseases. DHCP has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the optimal dose, route of administration, and safety profile of DHCP for clinical use. Additionally, future research can focus on the development of novel synthesis methods and the identification of new targets for DHCP.
Méthodes De Synthèse
DHCP can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and biotransformation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between caffeic acid and dihydroxyacetone. Chemical synthesis involves the use of chemical reagents to form DHCP from caffeic acid and dihydroxyacetone. Biotransformation involves the use of microorganisms to convert caffeic acid and dihydroxyacetone into DHCP.
Applications De Recherche Scientifique
DHCP has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. DHCP has been shown to scavenge free radicals and protect against oxidative stress, which can lead to various diseases such as cancer, Alzheimer's, and cardiovascular diseases. DHCP has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent chronic diseases.
Propriétés
Numéro CAS |
72666-14-9 |
|---|---|
Nom du produit |
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone |
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h2-3,5-7,17-21H,1,4H2 |
Clé InChI |
CISQVWHIYYYZMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Autres numéros CAS |
72666-14-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



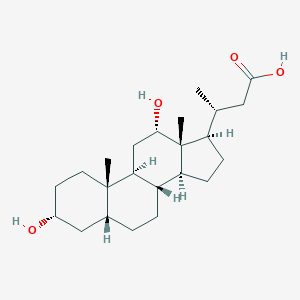
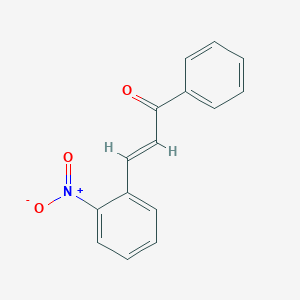


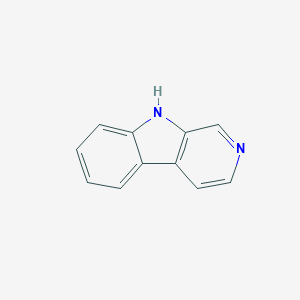
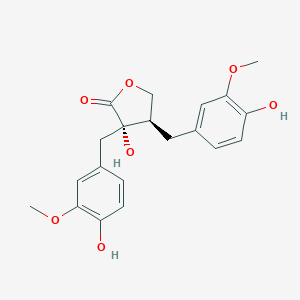
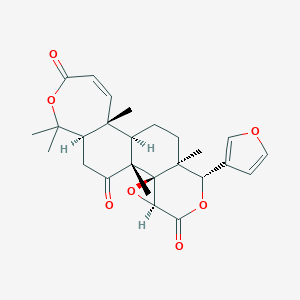
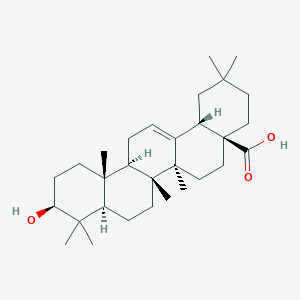
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)

